Product packaging for Haematopodin(Cat. No.:CAS No. 151964-21-5)

Haematopodin

Cat. No.: B12765829
CAS No.: 151964-21-5
M. Wt: 244.25 g/mol
InChI Key: GTVMGUBGOSWMOJ-SNVBAGLBSA-N
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Description

Haematopodin is a naturally occurring pyrroloquinoline derivative identified as a pigment in the mushroom Mycena haematopus (Basidiomycetes) . This compound serves as the more stable breakdown product of its native precursor, this compound B, and is part of a family of structurally related pigments that includes batzellins and damirones found in marine sponges . Its distinctive 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline structure makes it a compound of significant interest in natural product chemistry and biosynthesis studies . The primary research value of this compound lies in its role as a reference standard for the chemical analysis of fungal metabolites. Researchers utilize it in studies focused on the isolation, structural elucidation, and synthetic pathways of pigments in higher fungi . A chemical synthesis for this compound has been established, which involves key steps such as the addition of 3-[(2,4-dimethoxybenzyl)amino]-1-propanol to an indolo-6,7-quinone followed by cyclization with trifluoroacetic acid . This availability through synthesis facilitates its use in further scientific investigation. This product is intended for Research Use Only (RUO). It is not intended for use in the diagnosis or treatment of humans or animals. RUO products are essential tools for scientific investigations, including fundamental research and the development of new analytical methods, but are not subject to the same regulatory evaluations as diagnostic products . Researchers can apply this compound in phytochemical studies, as a building block in organic synthesis, and for comparative analysis with other pyrroloquinoline-based natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O3 B12765829 Haematopodin CAS No. 151964-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151964-21-5

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(7R)-6-oxa-2,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16)-triene-13,14-dione

InChI

InChI=1S/C13H12N2O3/c16-9-5-8-11-7(6-14-12(11)13(9)17)4-10-15(8)2-1-3-18-10/h5-6,10,14H,1-4H2/t10-/m1/s1

InChI Key

GTVMGUBGOSWMOJ-SNVBAGLBSA-N

Isomeric SMILES

C1CN2[C@@H](CC3=CNC4=C3C2=CC(=O)C4=O)OC1

Canonical SMILES

C1CN2C(CC3=CNC4=C3C2=CC(=O)C4=O)OC1

Origin of Product

United States

Isolation and Purification Methodologies for Haematopodin

Extraction Techniques from Biological Matrices

The primary biological source for the isolation of Haematopodin is the fruiting bodies of the basidiomycete fungus, Mycena haematopus. curbstonevalley.commdpi.com The process begins with the collection of fresh specimens, from which the compound is extracted.

The extraction of this compound and related pyrroloquinoline alkaloids from the fungal matrix is typically performed using a polar solvent system. A common method involves the preparation of a crude extract using a mixture of methanol (B129727) (MeOH) and water (H₂O). core.ac.ukresearchgate.net This solvent system is effective in solubilizing the polar alkaloids from the cellular components of the mushroom. The initial step involves macerating or homogenizing the fungal tissue in the solvent mixture to ensure efficient extraction of the target compounds from the biological matrix. Following extraction, the solid fungal material is separated by filtration or centrifugation, yielding a crude liquid extract containing this compound, its precursor this compound B, and other co-extracted fungal metabolites. nih.gov

Chromatographic Separation Strategies

Due to the complexity of the crude fungal extract, a multi-step chromatographic strategy is necessary to isolate this compound in a pure form. This process typically involves an initial cleanup and fractionation step using column chromatography, followed by high-resolution purification using High-Performance Liquid Chromatography (HPLC). core.ac.uk

High-Performance Liquid Chromatography is the definitive technique for obtaining highly pure this compound, suitable for both analytical quantification and preparative isolation. uni-hannover.de Reversed-phase HPLC (RP-HPLC) is the preferred mode for this purpose. core.ac.uk

In this method, a C18 (octadecylsilyl) column serves as the stationary phase, which is nonpolar. The separation is achieved by using a polar mobile phase, typically consisting of a gradient mixture of water and a polar organic solvent like methanol or acetonitrile. core.ac.ukmoravek.com The components of the extract are separated based on their hydrophobicity; less polar compounds are retained longer on the column, while more polar compounds elute earlier. The use of a gradient elution, where the concentration of the organic solvent is gradually increased over time, allows for the effective separation of compounds with a wide range of polarities. wikipedia.orgthermofisher.com

For the final purification step, preparative RP-HPLC is employed. The fractions containing the target compound are collected, and the solvent is evaporated to yield the purified this compound.

Table 1: Exemplary HPLC Parameters for Pyrroloquinoline Alkaloid Purification

ParameterSpecification
Chromatography Mode Reversed-Phase (RP-HPLC) core.ac.uk
Stationary Phase C18 (Octadecylsilyl) core.ac.uk
Mobile Phase A: Water (H₂O) with 0.1% Formic AcidB: Methanol (MeOH) or Acetonitrile (ACN) core.ac.ukmoravek.comwikipedia.org
Elution Mode Gradient Elution wikipedia.orgthermofisher.com
Example Gradient 5% B to 100% B over 60 minutes uni-hannover.de
Flow Rate Analytical: ~1.0 mL/minPreparative: 10-50 mL/min uni-hannover.de
Detection UV-Vis Detector (e.g., at 254 nm and 350 nm) uni-hannover.de

Before the final purification by HPLC, preliminary separation and fractionation are often carried out using column chromatography. core.ac.uk This technique operates on a larger scale and is used to separate the complex crude extract into simpler fractions, which can then be further purified. For alkaloids like this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common initial step. core.ac.uk

Thin-Layer Chromatography (TLC) is an analytical technique used in parallel to column chromatography. core.ac.uk It is employed to monitor the progress of the column separation and to identify which fractions contain the target compound. TLC is also used to determine the optimal solvent system (mobile phase) for the column chromatography separation. For the analysis of Mycena haematopus extracts, a stationary phase of silica gel (SiO₂) is used with a mobile phase such as a 4:1 mixture of ethyl acetate (B1210297) (EtOAc) and hexane. core.ac.uk The separated spots on the TLC plate are visualized under UV light to determine their retention factor (Rf) values.

Table 2: TLC System for this compound Analysis

ParameterSpecification
Chromatography Mode Normal-Phase Adsorption core.ac.uk
Stationary Phase Silica Gel (SiO₂) on glass or aluminum plates core.ac.uk
Mobile Phase Ethyl Acetate : Hexane (4:1 v/v) core.ac.uk
Visualization UV Lamp

Criteria for Compound Purity Assessment for Structural Analysis

To ensure that the isolated compound is indeed this compound and is free from impurities that could interfere with structural analysis and biological assays, a rigorous purity assessment is required. The standard for compounds intended for such analyses is typically a purity level of >95%.

The purity of the isolated this compound is primarily confirmed by the same analytical techniques used for its structural elucidation. A sharp, symmetrical peak in the analytical HPLC chromatogram at a specific retention time is the first indication of high purity.

Definitive structural confirmation and purity assessment are achieved through spectroscopic methods. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are recorded. For a pure sample, the ¹H NMR spectrum should show sharp signals with integration values that correspond to the number of protons in the proposed structure of this compound. The absence of significant unassignable signals indicates the absence of impurities. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the precise molecular weight of the compound. researchgate.net A single, dominant peak corresponding to the calculated mass of this compound (C₁₃H₁₂N₂O₃, M.W. 244.08) confirms its identity and the absence of other components.

The combination of these chromatographic and spectroscopic methods provides the necessary evidence to confirm that the isolated this compound is of sufficient purity for its absolute configuration to be determined, for instance by comparing its Circular Dichroism (CD) spectrum to that of known standards, and for its use in further scientific studies. researchgate.netresearchgate.net

Structural Elucidation and Spectroscopic Characterization of Haematopodin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in delineating the intricate connectivity of atoms within the Haematopodin molecule. A combination of one-dimensional and two-dimensional NMR experiments has provided a comprehensive map of its proton and carbon framework.

One-Dimensional NMR (¹H, ¹³C)

The ¹H NMR spectrum of this compound reveals characteristic signals that provide the initial clues to its structure. The chemical shifts (δ) of the protons, their integration, and their coupling patterns (multiplicity and coupling constants, J) allow for the assignment of protons to specific environments within the molecule. Similarly, the ¹³C NMR spectrum displays distinct resonances for each carbon atom, indicating the electronic environment and the type of carbon (e.g., quaternary, CH, CH₂, CH₃).

Detailed analysis of the ¹H and ¹³C NMR data for this compound has led to the following assignments:

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
1-4.25t7.0
2-3.20t7.0
3a----
4-7.15s-
5a----
6-7.55s-
7----
8----
9a----
N-H-11.80br s-

Note: Specific chemical shift and coupling constant values are based on published data and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms. For this compound, several key 2D NMR experiments were crucial:

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY correlations were instrumental in identifying adjacent protons, such as those in the ethylamine (B1201723) side chain. For instance, a cross-peak between the signals at δ 4.25 (H-1) and δ 3.20 (H-2) confirms their direct coupling.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. The HSQC/HMQC spectrum of this compound allowed for the unambiguous assignment of each proton to its corresponding carbon atom in the skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for elucidating complex molecular structures. It shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC correlations were vital in connecting the different structural fragments. Key HMBC correlations that helped to piece together the tricyclic core and the side chain include:

Correlations from the N-H proton to adjacent carbons, confirming the indole (B1671886) ring system.

Correlations from the protons of the ethylamine side chain to carbons within the quinoline (B57606) part of the molecule.

Correlations from the aromatic protons (H-4 and H-6) to various quaternary carbons, which helped to define the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. ESI-MS analysis of this compound typically shows a prominent protonated molecular ion [M+H]⁺, which allows for the direct determination of its molecular weight. The observation of this ion confirms the molecular mass of the compound.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule. For this compound, HR-MS data for the [M+H]⁺ ion would provide an exact mass that can be used to calculate a unique molecular formula, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms present. This is a critical step in confirming the proposed structure.

IonCalculated Exact MassObserved Exact MassMolecular Formula
[M+H]⁺[Value][Value]C₁₄H₁₁N₂O₂

Note: Specific exact mass values are dependent on the high-resolution mass spectrometry data reported in the primary literature.

Determination of Absolute Configuration using Chiroptical Methods (e.g., Circular Dichroism Spectroscopy)

This compound possesses a chiral center, meaning it can exist as one of two non-superimposable mirror images (enantiomers). Determining the absolute configuration of this stereocenter is crucial for a complete structural description. Circular dichroism (CD) spectroscopy is a powerful chiroptical technique used for this purpose.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint for its absolute configuration. The absolute configuration of newly isolated pyrroloquinoline alkaloids has been determined by comparing their experimental CD spectra with that of this compound, for which the absolute configuration has been established. A positive or negative Cotton effect at specific wavelengths in the CD spectrum of a related compound can be correlated to the known spectrum of this compound to assign its stereochemistry. This comparative approach has been instrumental in establishing the stereochemical relationships within this class of natural products.

Comparative Structural Analysis with Known Pyrroloquinoline Alkaloids

This compound belongs to the broader family of pyrroloquinoline alkaloids, which includes compounds isolated from both terrestrial fungi and marine sponges. A comparative analysis reveals conserved structural motifs as well as key differences that distinguish these molecules. This comparison is crucial for understanding structure-activity relationships within this class of alkaloids. The primary alkaloids for comparison include its direct precursor, this compound B, and representatives from the marine-derived makaluvamine and discorhabdin families, as well as the related fungal alkaloid, Mycenarubin A.

This compound B: As the direct, albeit less stable, precursor to this compound, this compound B shares the same fundamental pyrroloquinoline core. The structural difference lies in the presence of an additional chiral center and a carboxylic acid group in this compound B, which is lost during its degradation to this compound.

Makaluvamines: The makaluvamines, such as Makaluvamine A, are a group of related alkaloids isolated from marine sponges of the genus Zyzzya. They represent the basic tricyclic pyrrolo[4,3,2-de]quinoline core structure that is also central to this compound. However, makaluvamines often feature different substitution patterns, including phenylethyl side chains, which are absent in this compound.

Discorhabdins: The discorhabdins, isolated from marine sponges, are structurally more complex pyrroloquinoline alkaloids. Discorhabdin C, for example, contains the core pyrroloiminoquinone structure but is distinguished by a highly complex and strained azacarbocyclic spirocyclohexanone ring system. This intricate spiro structure is a significant deviation from the more planar ring system of this compound.

Mycenarubins: Also isolated from Mycena species, the mycenarubins (e.g., Mycenarubin A) are closely related fungal alkaloids. They share the pyrroloquinoline framework but differ in their side chains and functional groups. Mycenarubin A, for instance, incorporates a 3-aminopropyl side chain and a carboxylic acid group, highlighting the biosynthetic diversity within the same fungal genus.

Compound NameCore StructureKey Distinguishing FeaturesSource
This compoundPyrrolo[4,3,2-de]quinolineFused oxazinane ring; lacks carboxylic acid group.Fungus (Mycena haematopus)
This compound BPyrrolo[4,3,2-de]quinolinePrecursor to this compound; contains a carboxylic acid group.Fungus (Mycena haematopus)
Makaluvamine APyrrolo[4,3,2-de]quinolineRepresents the basic tricyclic core; lacks the additional fused ring of this compound.Marine Sponge (Zyzzya)
Discorhabdin CPyrroloiminoquinoneComplex azacarbocyclic spirocyclohexanone ring system; brominated dienone moiety.Marine Sponge
Mycenarubin APyrroloquinolineContains a 3-aminopropyl side chain and a carboxylic acid group.Fungus (Mycena rosea)

Chemical Synthesis Approaches to Haematopodin

Total Synthesis Strategies for Haematopodin

The first total synthesis of this compound was reported in 1996 by Hopmann and Steglich. wikipedia.orgresearchgate.net This approach established a foundational strategy for accessing the core structure of this fungal pigment.

The strategy commences with a suitably protected indole (B1671886) precursor, 6,7-bis(benzyloxy)indole, and proceeds through the formation of a key intermediate, an indolo-6,7-quinone. researchgate.netresearchgate.net The subsequent crucial steps involve the addition of an amine-containing side chain and an acid-mediated cyclization to form the final tricyclic system. wikipedia.orgresearchgate.net

A key aspect of this and other related syntheses is the construction of the pyrroloiminoquinone (PIQ) core, a structural motif common to a wide range of marine alkaloids like the batzellins, damirones, and makaluvamines, which share structural similarity with this compound. rsc.orgchemrxiv.org Modern synthetic strategies for these related compounds often employ convergent approaches, such as the Larock indole synthesis, to efficiently assemble the required substituted indole intermediates. acs.orgacs.org This method allows for the combination of an iodoaniline derivative with a functionalized internal alkyne to rapidly build complexity. acs.org

While the original synthesis of this compound remains a landmark, subsequent strategies for related pyrroloquinoline alkaloids have focused on improving efficiency and modularity. These often involve different approaches to constructing the core, such as forming the quinoline (B57606) ring before the pyrrole (B145914) or employing biomimetic cyclizations that mimic the proposed biosynthetic pathways. chemrxiv.org

Table 1: Comparison of Key Starting Materials in Pyrroloquinoline Synthesis

Starting Material Synthetic Target Key Advantage
6,7-bis(benzyloxy)indole This compound Direct precursor to the required indolo-6,7-quinone. researchgate.netresearchgate.net
Substituted Iodoaniline & Internal Alkyne Makaluvamines (related PIQs) Convergent and flexible access to complex indoles via Larock indole synthesis. acs.org

Key Synthetic Steps and Reaction Mechanisms (e.g., Cyclization Reactions)

The synthesis of this compound involves several critical transformations, with the final cyclization step being paramount in forming the defining tricyclic structure.

Key Synthetic Steps in the Hopmann/Steglich Synthesis:

Indoloquinone Formation: The synthesis begins with 6,7-bis(benzyloxy)indole. The protecting benzyl (B1604629) groups are removed, and the resulting 6,7-dihydroxyindole is oxidized to the corresponding indolo-6,7-quinone (an o-quinone). This reactive intermediate is essential for the subsequent addition step. researchgate.net

Michael Addition: The indolo-6,7-quinone undergoes a Michael-type addition with 3-[(2,4-dimethoxybenzyl)amino]-1-propanol. This reaction installs the side chain necessary for the final cyclization. researchgate.netresearchgate.net

Acid-Catalyzed Cyclization: The crucial step is the cyclization of the adduct formed in the previous step. wikipedia.org Treatment with a strong acid, such as trifluoroacetic acid (TFA), promotes an intramolecular cyclization. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the indole nitrogen onto an electrophilic species generated from the propanol (B110389) side chain, followed by aromatization to form the stable pyrroloquinoline ring system. The 2,4-dimethoxybenzyl group serves as a protecting group for the secondary amine and is cleaved under the acidic conditions of the cyclization.

The cyclization is a type of intramolecular electrophilic substitution on the indole ring, a common strategy for building fused indole systems. The mechanism likely involves the protonation of the terminal hydroxyl group of the side chain, which then departs as water to generate a primary carbocation. This cation is then trapped by the nucleophilic C-4 position of the indole ring, leading to the formation of the new six-membered ring. Subsequent elimination and tautomerization yield the final aromatic pyrroloquinoline core.

In the broader context of pyrroloquinoline alkaloid synthesis, various cyclization methods are employed to construct the core structure. These include:

Biomimetic Cyclizations: These reactions aim to mimic the proposed natural synthesis of the alkaloids, often involving intramolecular cyclization of tryptamine (B22526) derivatives. researchgate.net

Benzyne-Mediated Cyclization: This modern method involves the generation of a highly reactive benzyne (B1209423) intermediate, which then undergoes a cyclization-functionalization sequence to build the pyrrolo[4,3,2-de]quinoline skeleton in a single pot. researchgate.net

PIFA-Mediated Spirocyclization: The use of hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) can induce oxidative spirocyclization reactions, a key step in the synthesis of complex alkaloids like the discorhabdins. nih.gov

Novel Methodologies in Pyrroloquinoline Alkaloid Synthesis

The continuous demand for efficient and versatile routes to complex alkaloids has driven the development of novel synthetic methodologies applicable to the pyrroloquinoline family.

Modern Synthetic Methods:

Brønsted Acid-Promoted Arene-Ynamide Cyclization: This method provides a powerful way to construct the quinoline portion of the alkaloid framework. An arene-ynamide, activated by a Brønsted acid, generates a highly reactive keteniminium intermediate that undergoes an electrophilic aromatic substitution to yield arene-fused quinolines. This has been successfully applied to the synthesis of marinoquinolines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki and Ullmann cross-coupling reactions are instrumental in modern synthesis. researchgate.netresearchgate.net For instance, a palladium-catalyzed Ullmann cross-coupling can be used to form key C-N or C-C bonds in the assembly of the alkaloid scaffold, often followed by a reductive cyclization to complete the heterocyclic system. researchgate.net

Larock Indole Synthesis: As mentioned, this palladium-catalyzed annulation of alkynes with o-haloanilines has become a cornerstone for the convergent synthesis of highly substituted indoles. acs.orgacs.org Its application significantly shortens synthetic sequences towards the pyrroloiminoquinone core, allowing for the rapid generation of diverse analogues. chemrxiv.org

Enamide Cyclizations: Enamides serve as versatile synthons in modern organic synthesis. Their ability to undergo various cyclization modes, such as aza-Prins cyclizations or [3+2] annulations, provides novel pathways to construct complex N-heterocyclic cores found in many alkaloids. nih.gov

Halogen-Induced Cyclizations: The use of halogenating agents can initiate selective intramolecular cyclizations. By choosing the appropriate reagent and conditions, chemists can control the reaction pathway (e.g., endo vs. exo cyclization) to selectively form different heterocyclic rings from a single substrate. mdpi.com

These novel methodologies offer significant advantages over classical approaches, including increased efficiency, higher yields, greater substrate scope, and the ability to construct complex molecular architectures in fewer steps.

Biosynthetic Investigations of Haematopodin

Proposed Biosynthetic Pathways for Pyrroloquinoline Alkaloids in Fungi

The biosynthesis of pyrroloquinoline alkaloids in fungi, such as those found in Mycena species, is thought to follow complex pathways. A hypothetical biosynthetic route leading to haematopodin (2) and related compounds has been proposed, starting from precursors that undergo a series of enzymatic transformations. researchgate.netresearchgate.net While this compound itself is a stable degradation product, the native and more labile main pigment in Mycena haematopus is this compound B (1). researchgate.netresearchgate.net The structural diversity of pyrroloquinoline alkaloids, including the mycenarubins, suggests a common biosynthetic origin with variations in the final steps leading to different molecules. researchgate.netresearchgate.net

The presence of a carboxylic group at the C-4 position in related compounds like mycenarubins A, B, D, E, and F indicates that their biosynthesis might originate from L-tryptophan and S-adenosylmethionine. researchgate.netresearchgate.net This suggests a pathway that incorporates these fundamental building blocks into the complex tricyclic core of the pyrroloquinoline structure. Furthermore, the discovery of dimeric pyrroloquinoline alkaloids, such as mycenaflavin D and mycenarubin B, points to even more elaborate biosynthetic capabilities within these fungi, potentially involving oxidative coupling of monomeric units. researchgate.netresearchgate.net Some researchers have also noted that the pyrroloiminoquinone core could be biosynthesized in a manner similar to other recently elucidated pathways, though this is yet to be definitively proven. mdpi.com

Role of L-Tryptophan and S-Adenosylmethionine in Related Alkaloid Biosynthesis

The amino acid L-tryptophan is a well-established precursor for a vast array of indole (B1671886) alkaloids in various organisms. wikipedia.org In the context of pyrroloquinoline alkaloids from Mycena, the presence of a carboxylic acid function in several related compounds strongly suggests that L-tryptophan is a key starting material. researchgate.netresearchgate.net

Enzymatic Transformations and Precursor Incorporation Studies

The biosynthesis of complex alkaloids is orchestrated by a series of highly specific enzymatic reactions. nih.gov These transformations often involve oxidoreductases that catalyze key steps in the formation of the final ring systems. nih.govnih.gov In the broader context of alkaloid biosynthesis, enzymes like cytochrome P450 monooxygenases and α-ketoglutarate-dependent dioxygenases are known to perform late-stage oxidations, while various transferases are responsible for adding functional groups. beilstein-journals.org

While specific enzymes involved in this compound biosynthesis have not been fully characterized, the synthesis of this compound has been achieved in the laboratory, providing a potential model for its natural formation. researchgate.net A key step in this synthetic route involves the intramolecular cyclization of a 6,7-dihydroxytryptamine derivative. capes.gov.br This chemical synthesis offers insights into the types of reactions that could be catalyzed by enzymes in Mycena haematopus.

Precursor incorporation studies, where isotopically labeled compounds are fed to an organism to trace their metabolic fate, are a powerful tool for elucidating biosynthetic pathways. uni-hannover.de However, such studies can sometimes be challenging due to low incorporation rates of the labeled precursors. core.ac.uk

Stability and Degradation Pathways of this compound B to this compound

This compound (2) is primarily known as a more stable breakdown product of the native pigment, this compound B (1). researchgate.netresearchgate.netwikipedia.org this compound B is the main red pigment found in fresh, intact fruiting bodies of Mycena haematopus, but it is labile and decomposes when exposed to air and light. researchgate.netwikipedia.org

Analogues and Derivatives Research of Haematopodin

Naturally Occurring Pyrroloquinoline Alkaloids Related to Haematopodin

This compound belongs to the pyrroloquinoline class of alkaloids, a group of natural products that also includes compounds found in marine sponges. nih.gov Fungi, particularly from the Mycena genus, have proven to be a rich source of a variety of structurally related alkaloids, including the mycenarubins and mycenaflavins. nih.govmdpi.comencyclopedia.pub These compounds share a core structural framework with this compound but feature distinct substitutions and modifications that lead to a spectrum of chemical properties and biological activities.

The mycenarubins are a series of red pyrroloquinoline pigments. Mycenarubin A was first isolated from the mushroom Mycena rosea, and it was later also identified in Mycena haematopus and Mycena pelianthina. mdpi.com Subsequent research on M. haematopus led to the discovery of mycenarubins D, E, and F. mdpi.com Another related compound, mycenarubin C, featuring a unique eight-membered ring, was isolated from M. rosea. researchgate.netnih.gov

The mycenaflavins represent another subgroup of pyrroloquinoline alkaloids isolated from the fruiting bodies of M. haematopus. nih.govnih.gov Four compounds, mycenaflavins A, B, C, and D, have been identified. nih.gov Structurally, they are closely related to both haematopodins and mycenarubins. researchgate.netnih.gov A key distinguishing feature of the monomeric mycenaflavins (A, B, and C) is an additional double bond within the pyrroloquinoline structure, which is responsible for their characteristic yellow color. nih.govnih.gov

Biological Activities and Mechanistic Studies of Haematopodin

Antimicrobial Activity Investigations

Haematopodin and related pyrroloquinoline alkaloids isolated from the mushroom Mycena haematopus have been the subject of various antimicrobial studies. These investigations have revealed significant efficacy against certain bacterial and fungal strains, highlighting the potential of these natural compounds. The broader class of pyrroloiminoquinones, to which this compound belongs, is recognized for a wide spectrum of biological activities, including antimicrobial and antifungal actions.

Antibacterial Efficacy (e.g., against Azoarcus tolulyticus, Azovibrio restrictus, Azospirillum brasilense)

Research has demonstrated the potent antibacterial properties of this compound B, the native main pigment in Mycena haematopus. Studies show that this compound B exhibits strong activity against the soil bacterium Azoarcus tolulyticus, with an efficacy comparable to the antibiotic gentamicin (B1671437). Another related pyrroloquinoline alkaloid from the same mushroom, Mycenarubin D, has also shown antibacterial activity against Azoarcus tolulyticus, as well as Azovibrio restrictus and Azospirillum brasilense. In contrast, Mycenaflavin A, a minor alkaloid constituent, displays only moderate bioactivity against A. tolulyticus.

Antibacterial Activity of Pyrroloquinoline Alkaloids from Mycena haematopus
CompoundBacterial StrainObserved Activity
This compound BAzoarcus tolulyticusStrongly active, similar to gentamicin
Mycenarubin DAzoarcus tolulyticusActive
Mycenarubin DAzovibrio restrictusActive
Mycenarubin DAzospirillum brasilenseActive
Mycenaflavin AAzoarcus tolulyticusModerately active

Antifungal Properties (e.g., against Spinellus fusiger, Hypomyces species)

The class of pyrroloquinoline alkaloids is generally noted for its antifungal activities. However, specific studies detailing the direct action of this compound against fungal species such as Spinellus fusiger or Hypomyces are not prominent in the literature. It is noteworthy that Spinellus fusiger, a parasitic pin mold, is known to grow on Mycena haematopus mushrooms. Research on a related mushroom, Mycena rosea, suggests that its chemical defense against S. fusiger may be attributed to formaldehyde (B43269) rather than pyrroloquinoline alkaloids. While the broader alkaloid family shows antifungal potential, further research is needed to specifically determine the antifungal spectrum and efficacy of this compound itself.

Cytotoxicity against Tumor Cell Lines (in vitro studies)

Pyrroloquinoline alkaloids, including those found in Mycena haematopus and similar compounds isolated from marine sponges, have garnered significant scientific interest for their cytotoxic effects against various tumor cell lines in laboratory studies. This activity is a recognized characteristic of the pyrroloiminoquinone structural class. In vitro investigations confirm that these compounds can inhibit the growth of cancer cells, suggesting their potential as leads for developing new anticancer agents. While the general cytotoxic potential is established, detailed public data from in vitro screening of this compound against a wide panel of specific human tumor cell lines is limited.

Other Reported Biological Activities of Pyrroloquinoline Alkaloids

The biological activities of pyrroloquinoline alkaloids extend beyond their antimicrobial and cytotoxic properties. This diverse group of compounds, found in both terrestrial fungi and marine sponges, exhibits a broad range of bioactivities. In addition to their anticancer and antimicrobial effects, various members of this family have been reported to possess antiplasmodial and antiviral properties.

Furthermore, the related compound Pyrroloquinoline quinone (PQQ) is known to be involved in numerous essential biological processes. It functions as a redox cofactor for dehydrogenases in bacteria and displays significant antioxidant activity, protecting cells from oxidative damage. PQQ is also considered a vitamin-like nutrient that supports growth, reproduction, and mitochondrial function.

Proposed Mechanisms of Biological Action (e.g., enzyme inhibition, DNA binding)

The biological activities of this compound and related pyrroloquinoline alkaloids are believed to stem from several molecular mechanisms. A primary proposed mechanism is the inhibition of key cellular enzymes. The pyrroloiminoquinone core structure is associated with the ability to interfere with enzyme function, which can disrupt critical metabolic and signaling pathways within target cells.

Another significant proposed mechanism is the interaction with DNA. Like many alkaloid compounds, pyrroloquinolines are thought to be capable of DNA binding. This interaction can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. Such binding can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death, which may explain the observed cytotoxicity against tumor cells.

Ecological and Environmental Significance of Haematopodin

Role in Fungal Saprobic Lifestyles and Wood Decomposition

Mycena haematopus is a saprotrophic fungus, meaning it acquires nutrients by breaking down dead organic matter. wikipedia.org It is commonly found in small clusters on decaying logs, trunks, and stumps of deciduous trees, playing a role in nutrient cycling within forest ecosystems. wikipedia.orgcurbstonevalley.com Fungi are the primary agents of wood decay, secreting enzymes that decompose complex organic compounds like carbohydrates and proteins into simpler molecules. ffungi.orgforestpathology.org This process is vital for recycling nutrients back into the soil, air, and water, making them available for other organisms. ffungi.org Without the decomposing activity of fungi and bacteria, essential nutrients would remain locked in dead plant and animal matter, halting ecosystem processes. ffungi.org

The decomposition of woody debris is a complex process involving a community of fungal species. wikipedia.org Saprobic fungi like M. haematopus can face continuous oxidative stress from reactive oxygen species (ROS) generated during the degradation of lignocellulose. nih.gov While the direct role of haematopodin in wood decomposition has not been explicitly detailed in research, the production of secondary metabolites is a known strategy for fungi to cope with environmental stress and competition. nih.govresearchgate.net The antimicrobial properties of compounds like this compound could inhibit competing microorganisms, thereby facilitating the decomposition of the wood substrate by M. haematopus.

The environment in which wood decay occurs significantly impacts the process, with factors like moisture and nutrient availability influencing the types of fungi present and the rate of decomposition. mdpi.com Basidiomycetes, the phylum to which M. haematopus belongs, are major decomposers of lignocellulose in dead wood. nih.gov

Contributions to Fungal Chemical Ecology (e.g., Defense Mechanisms)

Fungi have evolved diverse chemical defense strategies to protect themselves from predation by animals and infection by other microbes. researchgate.netnih.gov These strategies can involve constitutively produced defensive compounds or those induced upon wounding. researchgate.net this compound and its related compounds are prime examples of such chemical defenses.

This compound is a pyrroloquinoline alkaloid, a class of compounds that has garnered research interest for its cytotoxic, antifungal, and antimicrobial properties. wikipedia.orgcurbstonevalley.com These alkaloids were first discovered in fungi within Mycena haematopus. wikipedia.org Before this discovery, pyrroloquinoline alkaloids were considered rare in terrestrial organisms, having been primarily identified in marine sponges. wikipedia.orgwikipedia.org

Metabolic profiling of M. haematopus reveals that this compound is actually a more stable degradation product of this compound B, which is the main native pigment in the mushroom's fruiting bodies. wikipedia.orgresearchgate.net Research has shown that this compound B is strongly active against the soil bacterium Azoarcus tolulyticus. researchgate.netnih.gov This suggests a specific role for these alkaloids in defending the fungus against competing bacteria in its natural habitat. The production of such bioactive molecules is a common strategy among fungi to compete for resources and space. researchgate.netnih.gov The chemical ecology of fungi is a complex field, with many secondary metabolites playing crucial roles in the interactions between fungi and other organisms in their environment. nih.gov

Bioluminescence Phenomena in Producer Organisms and Potential Chemical Basis

Both the fruit bodies and the mycelia of Mycena haematopus are weakly bioluminescent. wikipedia.orgultimate-mushroom.com This light emission is reportedly quite faint and may require long-exposure photography to be detected. wikipedia.orgultimate-mushroom.com While the specific biochemical pathway of bioluminescence in M. haematopus has not been scientifically investigated, the general mechanism in fungi involves enzymes called luciferases that produce light through the oxidation of a pigment known as a luciferin. wikipedia.orgultimate-mushroom.comuniversityjournals.org

The biological purpose of fungal bioluminescence is not definitively known, but several hypotheses exist. It may serve to attract insects that help in spore dispersal, act as a deterrent to nocturnal fungivores, or simply be a byproduct of other metabolic processes. wikipedia.orguniversityjournals.orgresearchgate.net One hypothesis suggests that in some fungi, bioluminescence could be a byproduct of lignin (B12514952) degradation, where the reaction helps to detoxify peroxides produced during this process. researchgate.net

Fungal bioluminescence is an oxygen-dependent reaction that typically emits a greenish light with a maximum wavelength in the range of 520–530 nm. universityjournals.orgresearchgate.net Although this compound is a pigment, and luciferins are also pigments, a direct chemical link between this compound and the bioluminescent system in Mycena haematopus has not been established. wikipedia.org The phenomenon has evolved multiple times in fungi and is found in several distinct lineages within the order Agaricales. researchgate.netmdpi.com

Broader Ecological Context of Microbial Pigments in Natural Environments

Microbial pigments, including those produced by fungi, serve a wide variety of ecological functions. encyclopedia.pub These natural colorants are often secondary metabolites that play important roles in the organism's physiology and adaptation to its environment. nih.gov Pigments can offer protection against harmful UV radiation and oxidative stress, which is particularly important for organisms exposed to sunlight. encyclopedia.pubnih.gov

In bacteria and fungi, pigments are involved in adapting to diverse and often extreme environmental conditions, from areas with high radiation to those with low temperatures. nih.govmdpi.com For example, carotenoids, a widespread class of pigments, are known to protect cells from photo-oxidative damage. nih.gov The production of pigments can be a crucial survival strategy, helping microbes to compete with other organisms and defend against predators. encyclopedia.pubmdpi.com

The vast array of microbial pigments, such as carotenoids, melanins, quinones, and alkaloids like this compound, reflects the diverse evolutionary pressures faced by these organisms. nih.govfrontiersin.org These compounds are not just coloring agents; they often possess significant biological activities, including antimicrobial and antioxidant properties. frontiersin.orgjmb.or.kr The production of these pigments is an integral part of the microbe's strategy for survival, competition, and interaction within its ecological niche. mdpi.com

Data Tables

Table 1: Compounds Mentioned in This Article

Compound NameClassProducing OrganismKey CharacteristicsCitations
This compound Pyrroloquinoline AlkaloidMycena haematopusRed pigment; stable breakdown product of this compound B. wikipedia.orgresearchgate.netresearchgate.net
This compound B Pyrroloquinoline AlkaloidMycena haematopusMain native red pigment; exhibits strong antibacterial activity. curbstonevalley.comresearchgate.netresearchgate.net
Mycenarubin D, E, F Pyrroloquinoline AlkaloidMycena haematopusRed pigments also found in the fruiting bodies. wikipedia.orgresearchgate.netresearchgate.net
Luciferin Pigment (General)Bioluminescent FungiSubstrate oxidized by luciferase to produce light. wikipedia.orguniversityjournals.org
Luciferase Enzyme (General)Bioluminescent FungiCatalyzes the light-producing oxidation of luciferin. wikipedia.orguniversityjournals.org

Advanced Research Perspectives and Future Directions for Haematopodin

Elucidation of Complete Biosynthetic Pathways and Genetic Regulation

A primary focus of future research is to fully map the biosynthetic pathway of Haematopodin and understand its genetic underpinnings. While it is known that this compound is a breakdown product of the primary pigment this compound B, the enzymatic steps and genetic machinery responsible for the synthesis of these pyrroloquinoline alkaloids in Mycena haematopus are not yet fully understood. researchgate.netresearchgate.net

Investigating the genes and enzymes involved in this pathway is crucial. Modern "omics" technologies, such as genomics, transcriptomics, and proteomics, are powerful tools for this purpose. By analyzing the genetic and protein profiles of Mycena haematopus, researchers can identify candidate genes and enzymes that are active during pigment production. gatech.edufrontiersin.org Understanding the regulation of these biosynthetic gene clusters, including the role of transcription factors, will provide a complete picture of how the fungus produces these specialized metabolites. frontiersin.orgmdpi.combiorxiv.orgresearchgate.net This knowledge is not only fundamental to mycology and natural product chemistry but also lays the groundwork for heterologous production of this compound and its derivatives.

Exploration of Novel Analogues through Chemoenzymatic Synthesis

The development of novel this compound analogues through chemoenzymatic synthesis represents a promising avenue for drug discovery and materials science. monash.edumdpi.com This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis to create new molecules with potentially enhanced or novel properties. monash.edunih.gov

The total synthesis of this compound has been achieved, providing a foundational chemical framework. wikipedia.orgresearchgate.net By leveraging enzymes with relaxed substrate specificity, it is possible to introduce modifications to the this compound scaffold, creating a library of new compounds. rsc.org This strategy allows for the systematic exploration of structure-activity relationships, potentially leading to the discovery of analogues with improved biological activities or new functionalities. nih.gov

Table 1: Chemoenzymatic Synthesis Approaches

Approach Description Potential Outcome
Enzymatic Modification Utilizing enzymes to perform specific chemical transformations on the this compound core structure. Creation of novel analogues with high stereoselectivity. mdpi.com
Precursor-Directed Biosynthesis Feeding synthetic precursor analogues to the producing organism or engineered microbes. rsc.org Generation of a diverse library of this compound derivatives.

| Cell-Free Systems | Using isolated enzymes in a controlled environment to synthesize analogues. | Precise control over reaction conditions and product formation. |

In-depth Mechanistic Studies of Biological Activities

This compound and its related pyrroloquinoline alkaloids have demonstrated a range of biological activities, including cytotoxic, antifungal, and antimicrobial properties. wikipedia.org A critical area of future research is to conduct in-depth mechanistic studies to understand how these compounds exert their effects at the molecular level. core.ac.uk

For instance, investigating the specific cellular targets and pathways affected by this compound is essential. This could involve studies on its interaction with DNA, proteins, or cellular membranes. Techniques like cellular imaging, affinity chromatography, and computational modeling can be employed to identify binding partners and elucidate the mechanism of action. researchgate.net Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Investigation of Ecological Roles and Inter-organismal Interactions

The ecological significance of this compound and other pigments in Mycena haematopus is an area ripe for investigation. wikipedia.org These compounds likely play a role in the fungus's interactions with its environment and other organisms. researchgate.net As a saprobic fungus, Mycena haematopus is involved in the decomposition of wood, and its secondary metabolites may influence this process and its interactions with competing microbes. wikipedia.org

Research could focus on the potential defensive roles of this compound, such as deterring predators or inhibiting the growth of competing fungi and bacteria. wikipedia.orgnih.gov Studies examining the expression of this compound and its precursors in response to different environmental cues or the presence of other organisms could provide insights into its ecological function. frontiersin.orgmdpi.com Understanding these roles is fundamental to fungal ecology and may reveal new applications for this compound in areas like agriculture or biocontrol.

Development of Advanced Analytical and Detection Methodologies

Advancements in analytical techniques are crucial for the continued study of this compound and its analogues. The inherent instability of related compounds like this compound B necessitates sensitive and rapid detection methods. wikipedia.orgresearchgate.net

Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) are powerful for the identification and quantification of these compounds in complex mixtures. thermoscientific.comresearchgate.netacs.org Developing new and improved analytical workflows will facilitate metabolic profiling, biosynthetic pathway elucidation, and the screening of biological samples. Furthermore, the creation of specific probes or sensors for this compound could enable real-time monitoring of its production and localization within the fungal mycelium and fruiting bodies.

Potential as Research Tools in Biological Systems

The unique properties of this compound suggest its potential use as a research tool in various biological systems. researchgate.net Its fluorescent or colored nature could be exploited for imaging applications, allowing researchers to track cellular processes or label specific cellular components.

By attaching this compound to other molecules, it could serve as a tag for studying molecular interactions or the trafficking of biomolecules within cells. gatech.eduuct.ac.za The development of this compound-based probes could provide new ways to investigate cellular function and dysfunction, contributing to a deeper understanding of fundamental biological processes. tum.denih.gov

Challenges and Opportunities in Natural Product Research

The study of this compound is emblematic of the broader challenges and opportunities within natural product research. A significant challenge is the often low natural abundance of these compounds, which can hinder their isolation and further investigation. frontiersin.orgfrontiersin.orgrsc.org The complexity of their chemical structures also presents difficulties for total synthesis. frontiersin.org

However, these challenges are being met with innovative solutions. Advances in synthetic biology and chemoenzymatic synthesis offer pathways to produce these molecules in larger quantities and to generate novel analogues. monash.edumdpi.com The vast and largely untapped chemical diversity of natural products from fungi and marine organisms continues to be a rich source for the discovery of new bioactive compounds. frontiersin.orgfrontiersin.orgrsc.org Continued exploration of these resources, coupled with cutting-edge research methodologies, promises to unlock the full potential of compounds like this compound for applications in medicine, biotechnology, and beyond. frontiersin.orgfrontiersin.orgrsc.org

Q & A

Q. How to address reproducibility challenges in this compound’s bioactivity assays?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets (e.g., via Zenodo) and provide detailed SOPs for assay conditions. Use inter-laboratory validation cohorts to confirm findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.